molecular formula C7H11N3O2 B555599 H-D-His(1-Me)-OH CAS No. 163750-77-4

H-D-His(1-Me)-OH

Cat. No.: B555599
CAS No.: 163750-77-4
M. Wt: 169.18 g/mol
InChI Key: BRMWTNUJHUMWMS-ZCFIWIBFSA-N
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Description

H-D-Histidine(1-Methyl)-OH is a derivative of histidine, an essential amino acid. This compound is characterized by the presence of a methyl group attached to the nitrogen atom in the imidazole ring of histidine. It is commonly used in peptide synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-D-Histidine(1-Methyl)-OH typically involves the methylation of histidine. One common method is the use of methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure selective methylation at the desired position.

Industrial Production Methods

In an industrial setting, the production of H-D-Histidine(1-Methyl)-OH may involve large-scale methylation reactions using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

H-D-Histidine(1-Methyl)-OH can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The methyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, under acidic or basic conditions.

    Reduction: Sodium borohydride, typically in an alcoholic solvent.

    Substitution: Various alkyl halides or acyl chlorides, in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the imidazole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the methyl group.

Scientific Research Applications

H-D-Histidine(1-Methyl)-OH has a wide range of applications in scientific research:

    Chemistry: Used as a building block in peptide synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its role in enzyme activity and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a component in drug development.

    Industry: Utilized in the production of specialized peptides and as a research tool in biochemical studies.

Mechanism of Action

The mechanism of action of H-D-Histidine(1-Methyl)-OH involves its interaction with enzymes and proteins. The methyl group in the imidazole ring can influence the binding affinity and activity of enzymes. This compound can act as an inhibitor or activator of specific enzymes, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    H-Histidine-OH: The non-methylated form of histidine.

    H-Histidine(1-Methyl)-OMe: A methyl ester derivative of histidine.

    H-Histidine(1-Methyl)-NH2: An amide derivative of histidine.

Uniqueness

H-D-Histidine(1-Methyl)-OH is unique due to the presence of the methyl group, which can significantly alter its chemical properties and biological activity compared to its non-methylated counterparts. This modification can enhance its stability, solubility, and interaction with biological targets, making it a valuable compound in various research applications.

Properties

IUPAC Name

(2R)-2-amino-3-(1-methylimidazol-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-10-3-5(9-4-10)2-6(8)7(11)12/h3-4,6H,2,8H2,1H3,(H,11,12)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRMWTNUJHUMWMS-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(N=C1)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30426350
Record name 1-Methyl-D-histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163750-77-4
Record name 1-Methyl-D-histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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